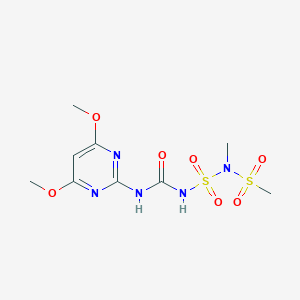

Amidosulfuron

货号 B046393

分子量: 369.4 g/mol

InChI 键: CTTHWASMBLQOFR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05912379

Procedure details

340 g (2.52 mol) of sulfuryl chloride are introduced into 1.5 l of acetonitrile, and 260 g (4.0 mol) of sodium cyanate are added in portions within the space of 20 min while stirring vigorously (20° C.). The mixture is stirred for a further 15 min and then 222 g (2.0 mol) of N-methylmethanesulfonamide are added dropwise at 25° C., the temperature is raised slowly and the mixture is heated to reflux for 200 min while stirring vigorously. Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C. After releasing the pressure under nitrogen, 1.5 l of acetonitrile (optionally also toluene etc.) are added and 155 g (1.0 mol) of 2-amino-4,6-dimethoxy-pyrimidine are introduced at 0° C. After 75 min, 1.0 l of water is added and the precipitate is separated off and washed. 304 g of 1-[(N-methylsulfonyl-N-methyl-amino)-sulfonyl]-3-(4,6-dimethoxy-2-pyrimidyl)-urea are obtained with a melting point of 176 to 178° C. The product is in accordance with a comparison sample and, according to analysis by high pressure liquid chromatography (HPLC), has a purity of 96%; yield: 77% of theory.

Name

sodium cyanate

Quantity

260 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](Cl)(Cl)(=[O:3])=[O:2].[O-:6][C:7]#[N:8].[Na+].[CH3:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13].[NH2:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[C:19]([O:25][CH3:26])[N:18]=1>O.C(#N)C>[CH3:15][S:12]([N:11]([S:1]([NH:8][C:7]([NH:16][C:17]1[N:18]=[C:19]([O:25][CH3:26])[CH:20]=[C:21]([O:23][CH3:24])[N:22]=1)=[O:6])(=[O:3])=[O:2])[CH3:10])(=[O:14])=[O:13] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

340 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

|

Name

|

sodium cyanate

|

|

Quantity

|

260 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[Na+]

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

222 g

|

|

Type

|

reactant

|

|

Smiles

|

CNS(=O)(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

155 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC(=N1)OC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring vigorously (20° C.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added in portions within the space of 20 min

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for a further 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is raised slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 200 min

|

|

Duration

|

200 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring vigorously

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1.5 l of acetonitrile (optionally also toluene etc.) are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate is separated off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

Outcomes

Product

Details

Reaction Time |

75 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 304 g | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |